3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 850568-69-3
VCID: VC2387629
InChI: InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3
Molecular Formula: C17H25BO4
Molecular Weight: 304.2 g/mol

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester

CAS No.: 850568-69-3

Cat. No.: VC2387629

Molecular Formula: C17H25BO4

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester - 850568-69-3

Specification

CAS No. 850568-69-3
Molecular Formula C17H25BO4
Molecular Weight 304.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3
Standard InChI Key RIOLVUFARFCCCE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3

Introduction

Chemical Structure and Physical Properties

Structural Features

The molecule consists of three key structural components:

  • A phenyl ring with a meta-substitution pattern

  • A tetrahydropyran (THP) protecting group at the meta position of the phenyl ring

  • A boronic acid functional group (at position 1 of the phenyl ring) protected as a pinacol ester

This arrangement creates a molecule with both hydrophobic regions (the pinacol ester and THP groups) and potential hydrogen bonding sites, contributing to its utility in organic synthesis.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid
ColorWhite to off-white
Melting Point44-48°C
Boiling Point425.2±40.0°C (Predicted)
Density1.08±0.1 g/cm³ (Predicted)
Molecular Weight304.19 g/mol
SolubilitySoluble in common organic solvents

These properties have been determined through a combination of experimental measurements and computational predictions .

Applications and Utility

Organic Synthesis Applications

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester serves as a valuable building block in organic synthesis, particularly in carbon-carbon bond-forming reactions. Its primary applications include:

  • Suzuki-Miyaura cross-coupling reactions to form biaryl compounds

  • Construction of complex molecular frameworks in total synthesis

  • Preparation of functionalized aromatics for pharmaceutical intermediates

  • Synthesis of specialty monomers for polymer chemistry

The presence of the THP protecting group allows for selective deprotection post-coupling, providing access to hydroxylated products while maintaining other functional groups intact.

Pharmaceutical and Materials Science Applications

Drawing from applications of similar organoboron compounds, 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester likely contributes to:

  • Development of pharmaceutical intermediates for drug candidates

  • Creation of advanced materials with specialized properties

  • Synthesis of bioactive compounds with specific functional group patterns

  • Preparation of molecular probes for biological studies

The compound's versatility stems from its ability to participate in selective transformations while carrying orthogonally protected functional groups.

Manufacturer/SupplierProduct NumberPackagingPrice (USD)Update Date
TRCP99196310mg$452021-12-16
ChemSupplyAustralia300139250mg$71.52021-12-16
AK ScientificB5541g$1042021-12-16
ApolloscientificOR41211g$1252021-12-16
SynQuest Laboratories6H60-1-311g$1382021-12-16

Additional suppliers include:

  • J & K SCIENTIFIC LTD.

  • Alfa Aesar

  • Wuhan Chemwish Technology Co., Ltd

  • Shanghai Hanhong Scientific Co.,Ltd.

  • Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.

The wide range of suppliers indicates the compound's importance as a reagent in chemical research and development.

Structural Characterization

Structural characterization of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester typically involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon environments

    • ¹¹B NMR for confirmation of the boronic ester

  • Mass Spectrometry:

    • To confirm molecular weight (expected m/z of 304)

    • To assess fragmentation patterns

  • Infrared Spectroscopy:

    • To identify characteristic functional group absorptions

  • X-ray Crystallography:

    • For definitive three-dimensional structural confirmation if crystalline

These analytical data collectively provide comprehensive structural verification.

Reactivity Profile

The reactivity of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester is centered on its key functional groups:

  • The boronic acid pinacol ester group:

    • Participates in transmetallation during Suzuki-Miyaura coupling

    • Can undergo hydrolysis to the free boronic acid under acidic or basic conditions

    • May participate in oxidation reactions to yield phenolic derivatives

  • The tetrahydropyran (THP) protecting group:

    • Susceptible to acid-catalyzed hydrolysis to reveal the free phenol

    • Provides steric protection and modifies solubility properties

  • The aromatic ring:

    • Can undergo electrophilic aromatic substitution, although with moderately reduced reactivity due to the meta-relationship between substituents

This reactivity profile makes the compound valuable in sequential transformations where controlled, stepwise functionalization is required.

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